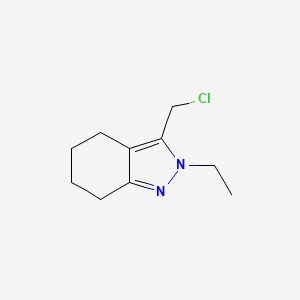
3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole
Overview
Description
3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole is a useful research compound. Its molecular formula is C10H15ClN2 and its molecular weight is 198.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(Chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole is a compound belonging to the indazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H15ClN2
- Molecular Weight : 198.69 g/mol
- SMILES Notation : ClC(C)C1=CC2=C(C=C1)N(C=N2)C=C(C)C
Biological Activity Overview
Indazoles are recognized for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The chloromethyl group in this compound enhances its reactivity and potential biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The chloromethyl group may facilitate interactions with various enzymes, potentially inhibiting their activity. For instance, indazole derivatives have shown promise in inhibiting kinases involved in cancer progression.
- Receptor Binding : The compound may bind to specific receptors in the body, modulating signaling pathways that lead to therapeutic effects.
Case Studies
Several case studies highlight the potential therapeutic applications of indazole derivatives:
- Study on Antileishmanial Activity : A study investigated the antileishmanial properties of a related indazole derivative using an MTT assay. The compound exhibited significant growth inhibition of Leishmania major, indicating potential for further development as an antileishmanial agent .
- Molecular Docking Studies : Computational studies involving molecular docking have shown that indazole derivatives can bind effectively to target enzymes such as trypanothione reductase (TryR), suggesting a mechanism for their antiparasitic activity .
Data Table: Biological Activities of Indazole Derivatives
Properties
IUPAC Name |
3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-2-13-10(7-11)8-5-3-4-6-9(8)12-13/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAPCIBZOFPEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















